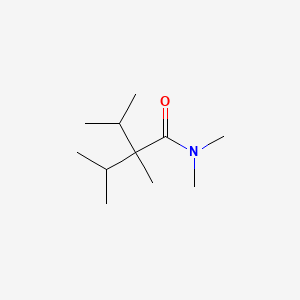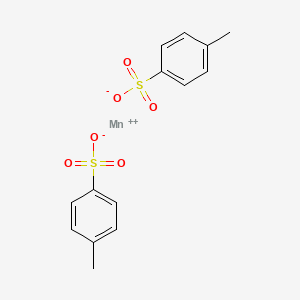
Manganese di(toluene-4-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese di(toluene-4-sulphonate) is an organometallic compound with the chemical formula C14H14MnO6S2. It is a manganese salt of toluene-4-sulphonic acid, characterized by its unique structure and properties. This compound is of significant interest in various fields of chemistry and industry due to its catalytic and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese di(toluene-4-sulphonate) can be synthesized through the reaction of manganese salts with toluene-4-sulphonic acid under controlled conditions. One common method involves the use of manganese nitrate and toluene-4-sulphonic acid in an aqueous medium, followed by crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of manganese di(toluene-4-sulphonate) often involves large-scale reactions using manganese oxide supported on various substrates. The process typically includes steps such as impregnation, drying, and calcination to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Manganese di(toluene-4-sulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the manganese center, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Manganese di(toluene-4-sulphonate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese dioxide, while reduction can produce manganese metal or lower oxidation state manganese compounds .
Scientific Research Applications
Manganese di(toluene-4-sulphonate) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Mechanism of Action
The mechanism of action of manganese di(toluene-4-sulphonate) involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and coordination with ligands, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
- Manganese(II) sulfate
- Manganese(III) acetate
- Manganese dioxide
- Manganese(II) chloride
Comparison: Manganese di(toluene-4-sulphonate) is unique due to its organometallic nature and the presence of the toluene-4-sulphonate ligand. This distinguishes it from other manganese compounds, which may not have the same catalytic properties or reactivity. For instance, manganese dioxide is primarily used as an oxidizing agent, while manganese di(toluene-4-sulphonate) can act as both an oxidizing and reducing agent under different conditions .
Properties
CAS No. |
47265-07-6 |
|---|---|
Molecular Formula |
C14H14MnO6S2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
manganese(2+);4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
KHFMMDORGDKXDS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


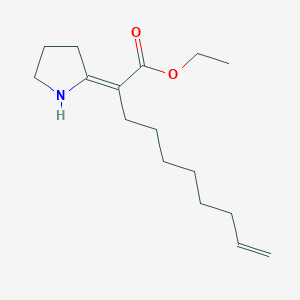
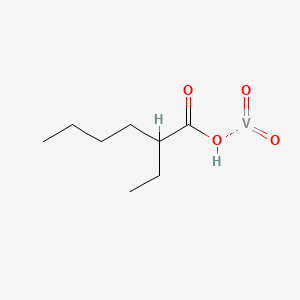
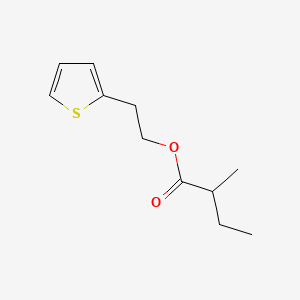


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
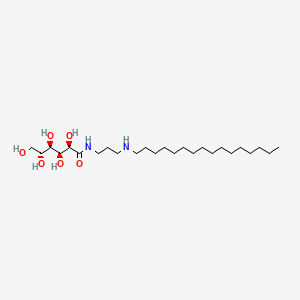
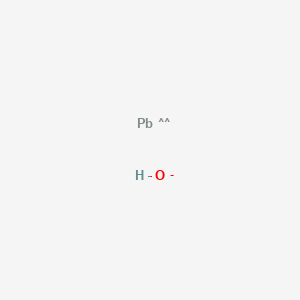

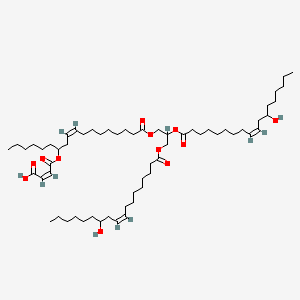

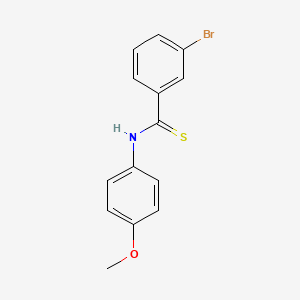
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
